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Hydroxyethyloxamic acid

Cat. No.: B1219264
CAS No.: 5270-73-5
M. Wt: 133.10 g/mol
InChI Key: IYENBEYPOIXIHY-UHFFFAOYSA-N
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Description

Overview of Oxamic Acid Functional Group Chemistry

The fundamental structure of oxamic acid, also known as oxalic acid monoamide, consists of a dicarboxylic acid monoamide formed from the condensation of one of the carboxylic acid groups of oxalic acid with ammonia. cymitquimica.comnih.govchemicalbook.com The presence of both a carboxylic acid and an amide group allows for a range of chemical transformations, including esterification and amidation. cymitquimica.com

A key aspect of oxamic acid chemistry is its ability to serve as a precursor for carbamoyl (B1232498) radicals. chemicalbook.comrsc.orgresearchgate.net Through a process of single electron oxidation, oxamic acids can undergo decarboxylation to generate these highly reactive intermediates. chemicalbook.comrsc.org These carbamoyl radicals can then participate in a variety of radical reactions, making oxamic acids valuable intermediates in the synthesis of nitrogen-containing organic molecules. rsc.org The generation of carbamoyl radicals from oxamic acids is considered a mild and efficient method compared to other approaches. rsc.orgresearchgate.net

Academic Significance of N-Substituted Oxamic Acids

N-substituted oxamic acids, where a substituent is attached to the nitrogen atom, have garnered considerable academic interest due to their diverse applications. These derivatives are readily synthesized by the direct coupling of amines with oxalic acid monoester derivatives. rsc.org This straightforward two-step procedure allows for the creation of a wide array of N-substituted oxamic acids with various structural features. rsc.org

In the realm of synthetic chemistry, N-substituted oxamic acids have been utilized in cascade radical annulation reactions to produce complex heterocyclic structures like carbamoylated chroman-4-ones. mdpi.com They have also been employed in carbamoylarylation of alkenes, a reaction that involves the formation of two new carbon-carbon bonds. acs.orgacs.org The development of copper-catalyzed methods has further expanded the synthetic utility of these compounds, enabling the efficient synthesis of N-aryl-oxamic acids. thieme-connect.com

From a medicinal chemistry perspective, N-substituted oxamic acids have been investigated for their potential as therapeutic agents. For instance, N-aryl oxamic acid derivatives have been identified as highly potent and selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (mPTPB), a key virulence factor in tuberculosis. nih.gov Similarly, N-(4-substituted-thiazolyl)oxamic acid derivatives have been explored as potent, orally active antiallergy agents. acs.org

Structural Context of Hydroxyethyloxamic Acid within Oxamic Acid Chemistry

This compound, with the chemical formula C4H7NO4, is an N-substituted oxamic acid derivative where a 2-hydroxyethyl group is attached to the nitrogen atom. nih.gov Its systematic IUPAC name is 2-(2-hydroxyethylamino)-2-oxoacetic acid. nih.gov This compound fits within the broader class of N-substituted oxamic acids and shares the core chemical functionalities that define this group.

A significant aspect of this compound's profile is its identity as a metabolite. It is formed from the reduction of metronidazole (B1676534), a widely used antibiotic, either through chemical processes or by the action of intestinal bacteria. targetmol.commedchemexpress.comchemsrc.comnih.gov Specifically, it is the anaerobic metabolism of metronidazole that leads to the formation of N-(2-hydroxyethyl)-oxamic acid. nih.gov This metabolic link underscores the importance of understanding the chemical and biological properties of this compound.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C4H7NO4 nih.gov
Molecular Weight 133.10 g/mol nih.gov
IUPAC Name 2-(2-hydroxyethylamino)-2-oxoacetic acid nih.gov
CAS Number 5270-73-5 nih.gov
Canonical SMILES C(C(=O)O)C(=O)NCCO nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO4 B1219264 Hydroxyethyloxamic acid CAS No. 5270-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO4/c6-2-1-5-3(7)4(8)9/h6H,1-2H2,(H,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYENBEYPOIXIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200668
Record name Hydroxyethyloxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5270-73-5
Record name Hydroxyethyloxamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005270735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyethyloxamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40200668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Investigations of Hydroxyethyloxamic Acid

Fundamental Reaction Mechanisms of the Oxamic Acid Moiety

The reactivity of hydroxyethyloxamic acid is largely dictated by the chemistry of its core structure, the oxamic acid moiety. This functional group, characterized by an amide linked to a carboxylic acid, exhibits a range of reaction pathways under various conditions.

Hydrolysis and Decomposition Pathways

The oxamic acid moiety is susceptible to hydrolysis, a reaction that has been studied to understand its stability and degradation. Under acidic conditions, the amide bond of oxamic acid can be cleaved. The kinetics of this acid-catalyzed hydrolysis have been investigated, revealing a mechanism typical for amides, where protonation of the amide carbonyl oxygen is followed by a nucleophilic attack of water. rsc.orgcanterbury.ac.nz The hydrolysis of N-substituted oxamic acids, such as this compound, is expected to follow a similar pathway, yielding oxalic acid and the corresponding amine, in this case, 2-aminoethanol. The rate of this hydrolysis can be influenced by factors such as pH and temperature. For instance, the hydrolysis of oxaliplatin, which contains a related diamine ligand, follows pseudo-first-order kinetics and is most stable at a pH of 4.2. researchgate.net

Thermal decomposition of oxamic acid and its derivatives leads to the formation of various smaller molecules. When heated, oxamic acid can decompose into ammonium (B1175870) oxalate (B1200264). researchgate.net Safety data for oxamic acid and its potassium salt indicate that thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx). nih.govresearchgate.net Theoretical studies on the thermal decomposition of oxalic acid, a related compound, suggest that the formation of CO₂, CO, and water is a favorable unimolecular decomposition channel. etsu.edu The presence of the N-hydroxyethyl group may introduce additional decomposition pathways for this compound.

ConditionReactantProductsReference
Acidic SolutionOxamic AcidOxalic Acid, Ammonia rsc.orgcanterbury.ac.nz
HeatingOxamic AcidAmmonium Oxalate researchgate.net
Thermal DecompositionOxamic AcidCarbon Monoxide, Carbon Dioxide, Nitrogen Oxides nih.gov

Nucleophilic and Electrophilic Reactivity Profiles

The oxamic acid moiety possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical reactions. The lone pair of electrons on the amide nitrogen atom imparts nucleophilic character. This is evident in reactions where N-(2-Pyridyl)oxamic acid acts as a nucleophile. targetmol.com The nucleophilicity of the amide nitrogen can be influenced by the substituent attached to it.

Conversely, the carbonyl carbons of both the amide and the carboxylic acid groups are electrophilic and susceptible to attack by nucleophiles. The electrophilicity of the carbonyl carbon in the amide is enhanced by protonation under acidic conditions, facilitating hydrolysis. targetmol.com Frontier molecular orbital (FMO) theory provides a framework for understanding this dual reactivity. The Highest Occupied Molecular Orbital (HOMO) is associated with nucleophilic sites, while the Lowest Unoccupied Molecular Orbital (LUMO) indicates electrophilic centers. semanticscholar.org Computational studies on oxamic acid help in visualizing these orbitals and predicting the sites of nucleophilic and electrophilic attack. uminho.pt The relative electron-attracting effects of the carboxyl and amide groups also play a role, with studies suggesting the amide group is less electron-withdrawing than the carboxyl group. rsc.orgcanterbury.ac.nz

Oxidative and Reductive Transformations of this compound

This compound can undergo both oxidation and reduction reactions, leading to various transformation products and reactive intermediates.

Redox Potentials and Electron Transfer Processes

The electrochemical behavior of oxamic acid has been investigated using cyclic voltammetry. Studies on the electrochemical oxidation of oxamic acid on multiwalled carbon nanotube modified electrodes show that it can be oxidized in both acidic and alkaline media. uminho.pt The oxidation potentials are dependent on the electrode material and the pH of the medium. For instance, on a boron-doped diamond electrode, oxamic acid exhibits an irreversible oxidation peak with an anodic peak potential (Ep,a) of +2.14 V versus a saturated calomel (B162337) electrode (SCE) in a 0.05 M Na₂SO₄ solution at pH 3.0.

Electrode MaterialMediumAnodic Peak Potential (Ep,a) vs. SCEReference
Boron-Doped Diamond0.05 M Na₂SO₄ (pH 3.0)+2.14 V
Carbon Nanotube/Toray Carbon0.1 M NaClHigher current density than in alkaline medium uminho.pt
Carbon Nanotube/Toray CarbonAlkaline MediumOne reduction peak at -0.5 V uminho.pt

The reduction of metronidazole (B1676534), a nitroimidazole antibiotic, either chemically or by intestinal bacteria, leads to the formation of N-(2-hydroxyethyl)-oxamic acid. targetmol.commedchemexpress.comnih.gov This indicates that the formation of this compound can occur via a reductive pathway involving the cleavage of the imidazole (B134444) ring of a parent compound.

Formation of Reactive Intermediates

A significant reactive intermediate generated from the oxidative transformation of oxamic acids is the carbamoyl (B1232498) radical. The oxidative decarboxylation of oxamic acids, which can be initiated by thermal, photochemical, or electrochemical methods, leads to the formation of this radical species. rsc.orgresearchgate.netgre.ac.uk This process involves a single electron oxidation, resulting in the loss of carbon dioxide and the generation of the carbamoyl radical. rsc.orgresearchgate.net This reactive intermediate can then participate in various subsequent reactions, such as addition to unsaturated systems to form a wide range of amides. researchgate.net For example, the reaction can proceed through a metal-catalyzed (e.g., Ag(I), Cu(II)) oxidative decarboxylation. nih.gov The formation of an oxalamide as a side product in some reactions suggests the recombination of two carbamoyl radicals. nih.gov

The reduction of metronidazole to form N-(2-hydroxyethyl)-oxamic acid also proceeds through reactive intermediates, although these are related to the fragmentation of the metronidazole ring system. medchemexpress.comnih.gov

Interaction with Metal Centers: Chelation and Coordination Chemistry

The oxamic acid moiety, with its carboxylate and amide functionalities, is capable of coordinating with metal ions, acting as a chelating agent. The oxygen atoms of the carboxylate group and the amide carbonyl can both participate in binding to a metal center. This chelation ability is a key aspect of the biological activity of some oxamic acid derivatives, which can act as inhibitors of metalloenzymes by binding to the metal ion in the active site.

While the coordination chemistry of oxamic acid itself has been noted as receiving limited attention, studies on N-substituted oxamide-based ligands demonstrate their ability to form stable complexes with various metal ions, including copper(II). nih.gov The coordination behavior often results in the formation of mono- or binuclear metal complexes, depending on the ligand structure and reaction stoichiometry. The geometry of these complexes can be characterized using spectroscopic techniques such as UV-Vis, ESR, and electrochemical methods. For instance, copper(II) complexes of an N,N'-bis-substituted oxamide (B166460) ligand have been shown to exhibit square planar geometry around the Cu(II) ion. nih.gov

Specific and detailed studies on the chelation and coordination chemistry of this compound itself are not widely available in the reviewed literature. However, based on the known behavior of the oxamic acid moiety and its derivatives, it is expected that this compound can form complexes with a range of metal ions. The stability constants and the precise coordination modes of such complexes would depend on the metal ion and the solution conditions. The hydroxyl group on the ethyl substituent could also potentially participate in coordination, leading to different chelation modes compared to simpler N-alkyl oxamic acids.

Ligand Binding Properties and Stoichiometry

The molecular structure of this compound features several potential donor atoms, making it a candidate for acting as a ligand in the formation of metal complexes. The key functional groups that can participate in binding to a metal ion are the carboxylic acid group (-COOH), the amide group (-NH-C=O), and the hydroxyl group (-OH). The presence of multiple binding sites suggests that it could function as a bidentate or even a tridentate ligand.

The ligand binding properties of oxamic acid derivatives have been studied with various transition metals. For instance, N-(2-Pyridyl)oxamic acid is known to act as a bidentate ligand, coordinating with metal ions through its pyridyl nitrogen and an oxygen atom from the oxamate (B1226882) group to form stable complexes. Similarly, amino acids, which share the carboxylate and amino functional groups with this compound, commonly form chelate rings with metal ions, acting as bidentate N,O-donors. wikipedia.org

The stoichiometry of metal complexes is dependent on the coordination number of the metal ion and the denticity of the ligand. In the case of this compound, if it acts as a bidentate ligand, it could form complexes with a 1:1, 1:2, or 1:3 metal-to-ligand ratio, leading to various possible geometries. For example, with a metal ion that favors an octahedral geometry, a 1:2 or 1:3 stoichiometry could be expected, resulting in complexes with the general formula [M(L)₂(H₂O)₂] or [M(L)₃], where L represents the deprotonated this compound ligand. wikipedia.orgmdpi.com The determination of the precise stoichiometry of such complexes in solution can be achieved using methods like the mole-ratio method or the method of continuous variation (Job's plot). mckendree.edulibretexts.org

Table 1: Potential Stoichiometries of this compound Metal Complexes

Metal IonAssumed Coordination GeometryPotential Stoichiometry (Metal:Ligand)Example General Formula
Cu(II)Square Planar / Octahedral1:1, 1:2[Cu(L)(H₂O)₂], [Cu(L)₂(H₂O)₂]
Ni(II)Octahedral1:2, 1:3[Ni(L)₂(H₂O)₂], [Ni(L)₃]
Zn(II)Tetrahedral / Octahedral1:1, 1:2[Zn(L)(H₂O)], [Zn(L)₂(H₂O)₂]
Fe(III)Octahedral1:2, 1:3[Fe(L)₂(H₂O)₂]Cl, [Fe(L)₃]

Note: This table is illustrative and based on the common coordination preferences of these metal ions and the potential bidentate nature of this compound. The actual stoichiometry would need to be determined experimentally.

Structural Analysis of Coordination Complexes

While no crystal structures of this compound complexes are found in the surveyed literature, the structural analysis of complexes with related ligands provides insight into the possibilities. For example, the crystal structure of a dinuclear copper(II) complex with a triazole-based ligand reveals a distorted trigonal-bipyramidal environment for each copper atom. nih.gov In another example, a nickel(II) compound was found to contain two different nickel(II) complexes within the same crystal, one of which is an octahedral [Ni(tren)(H₂O)₂]²⁺ complex. nih.gov Zinc(II) complexes with β-hydroxypyridinecarboxylate ligands have been shown to form both mononuclear octahedral and trigonal bipyramidal structures, as well as dinuclear complexes. nih.gov

Spectroscopic techniques are also crucial for characterizing coordination complexes.

Infrared (IR) Spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups involved in binding, such as the C=O, C-O, N-H, and O-H stretches. ajol.infonih.gov

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex, which are influenced by the coordination environment of the metal ion. The appearance of new absorption bands or shifts in existing bands upon complexation can indicate the formation of a metal-ligand bond. odinity.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to probe the structure of diamagnetic complexes in solution, providing information about the connectivity and environment of the ligand's atoms. mdpi.com

Table 2: Expected Spectroscopic and Structural Data for a Hypothetical [Cu(hydroxyethyloxamate)₂(H₂O)₂] Complex

Analytical TechniqueParameterExpected Observation
Elemental Analysis %C, %H, %NValues consistent with the proposed formula.
IR Spectroscopy ν(C=O), ν(COO⁻), ν(O-H), ν(N-H)Shifts in the stretching frequencies of the carbonyl, carboxylate, hydroxyl, and amide groups upon coordination to the Cu(II) ion. Appearance of a new band for the Cu-O bond.
UV-Vis Spectroscopy λmaxA broad d-d transition band in the visible region, characteristic of an octahedral Cu(II) complex.
X-ray Crystallography Coordination GeometryLikely a distorted octahedral geometry around the Cu(II) center.
Bond LengthsCu-O and Cu-N bond lengths typical for copper(II) complexes with similar ligands.

Note: This table is hypothetical and illustrates the type of data that would be collected and interpreted in the structural analysis of such a complex.

Biochemical Pathways of Hydroxyethyloxamic Acid Formation and Interconversion

Elucidation of Microbiological Transformation Mechanisms

The formation of N-(2-hydroxyethyl)oxamic acid is intricately linked to the metabolic activities of anaerobic and microaerophilic microorganisms. drugbank.comoup.com These biological systems possess the necessary enzymatic machinery to reduce the nitro group of nitroimidazole precursors, initiating a cascade of reactions that lead to the generation of various metabolites, including hydroxyethyloxamic acid. drugbank.comoup.com

Reductive Metabolism of Nitroimidazole Precursors by Bacterial Systems

The intestinal microbiota plays a pivotal role in the metabolism of nitroimidazole drugs like metronidazole (B1676534). nih.govmedchemexpress.comchemsrc.com In conventional rats administered metronidazole, N-(2-hydroxyethyl)oxamic acid is recovered in the urine, a finding that is absent in their germ-free counterparts. nih.gov This strongly suggests that the bacterial flora is essential for this specific metabolic conversion. nih.gov The process is anaerobic, with the reduction of the nitro group being a critical first step. nih.govnih.gov This reduction leads to the formation of reactive intermediates which can subsequently undergo ring fission of the imidazole (B134444) structure. oup.comtandfonline.comnih.govresearchgate.net

The degradation of metronidazole by the gut microbiome can lead to the formation of N-(2-hydroxyethyl)oxamic acid and likely acetamide (B32628). tandfonline.comnih.gov While the exact microbial species responsible have not been fully identified, the collective enzymatic action of the gut flora is evident. tandfonline.com This reductive process is not unique to metronidazole, as other nitroimidazoles also undergo similar transformations by microbial action. tandfonline.com

The transformation is significant as it alters the chemical properties of the parent drug, influencing its elimination from the body. tandfonline.com The formation of metabolites like this compound is a key part of the drug's biotransformation journey. nih.govtandfonline.com

Enzymatic Systems Involved in Precursor Reduction and Oxamic Acid Formation

The bioactivation of nitroimidazole prodrugs is dependent on enzymes with a sufficiently low redox potential to reduce the nitro group. oup.comnih.gov This process is characteristic of anaerobic and microaerophilic bacteria, as well as some protozoa. oup.comnih.gov

Several enzymatic systems are implicated in the reduction of nitroimidazoles:

Nitroreductases : These enzymes are a broad family of proteins that catalyze the reduction of nitro-containing compounds. nih.gov They are crucial for the activation of nitroimidazole antimicrobials. nih.gov Type I nitroreductases, which are oxygen-insensitive, can reduce the nitro group to an amino group, while type II oxygen-sensitive nitroreductases are also involved in the reductive activation process. oup.com

Pyruvate (B1213749):ferredoxin oxidoreductase (PFOR) : This enzyme is central to the energy metabolism of many anaerobic organisms. oup.com During fermentation, PFOR decarboxylates pyruvate and reduces ferredoxin, which in turn can donate electrons to reduce the nitro group of metronidazole. oup.com

Ferredoxin and Flavodoxin : These are small, iron-sulfur or flavin-containing electron transfer proteins that, once reduced by systems like PFOR, can directly reduce the nitro group of metronidazole to produce toxic nitro radicals. drugbank.com

Other Reductases : Enzymes such as xanthine (B1682287) oxidase have been used in in vitro models to mimic the biological reduction of metronidazole, leading to the formation of N-(2-hydroxyethyl)-oxamic acid and acetamide. oup.comoup.com Additionally, enzymes like NADPH-cytochrome P450 reductase have been shown to be involved in the reduction of nitroimidazoles. plos.orgnih.gov

The reduction process is believed to proceed through several short-lived, highly reactive intermediates, including a nitro free radical, a nitroso derivative, and a hydroxylamine (B1172632) derivative. oup.comresearchgate.net These intermediates are thought to be responsible for the cytotoxic effects of the drug by damaging DNA. drugbank.comoup.com Subsequent fragmentation of the imidazole ring leads to the formation of more stable end products, such as N-(2-hydroxyethyl)oxamic acid. oup.comnih.gov

Table 1: Key Enzymatic Systems in Nitroimidazole Reduction

Enzyme/SystemRole in Metronidazole MetabolismOrganism Type
NitroreductasesReduction of the nitro group, leading to activation or inactivation. nih.govoup.comAnaerobic/Microaerophilic Bacteria
Pyruvate:ferredoxin oxidoreductase (PFOR)Generates reduced ferredoxin for nitro group reduction. oup.comAnaerobic Bacteria, Protozoa
Ferredoxin/FlavodoxinDirectly transfer electrons to the nitro group of metronidazole. drugbank.comAnaerobic/Microaerophilic Organisms
Xanthine OxidaseIn vitro model for metronidazole reduction to form N-(2-hydroxyethyl)oxamic acid. oup.comoup.comMammalian (in vitro)
NADPH-cytochrome P450 reductaseCan participate in the reductive activation of nitroimidazoles. plos.orgnih.govMammalian, Parasitic

Chemical Biotransformation Models of N-(2-Hydroxyethyl)oxamic Acid

To better understand the complex biological transformations, researchers have developed in vitro chemical models to simulate the formation of N-(2-hydroxyethyl)oxamic acid. These models provide a controlled environment to study the chemical reactions involved, independent of the complexities of a biological system.

In Vitro Chemical Reduction Studies

Chemical reduction methods have been successfully employed to generate N-(2-hydroxyethyl)oxamic acid from metronidazole, demonstrating that the formation of this metabolite is not exclusively dependent on enzymatic processes. nih.govmedchemexpress.com These studies confirm that the reduction of the nitro group is the key chemical step initiating the degradation of the imidazole ring. oup.com

Electrolytic reduction of metronidazole has been shown to produce a variety of products, including ethanolamine (B43304), glycine, and acetate, which is consistent with the fragmentation of the imidazole ring. oup.com An enzymatic model using xanthine oxidase has also been used to produce N-(2-hydroxyethyl)-oxamic acid and acetamide in concentrations similar to those found in animal studies, further validating the proposed chemical pathway. oup.comoup.com These in vitro models are crucial for confirming the identity of metabolites and for studying the mechanism of ring fission. oup.com

Non-Enzymatic Degradation Pathways in Biological Milieus

While enzymatic reduction is a primary driver of metronidazole metabolism in anaerobic environments, non-enzymatic degradation can also occur in biological systems. The reactive intermediates formed during the initial reduction of the nitro group are unstable and can undergo further reactions without direct enzymatic catalysis. oup.com

The chemical environment within the gut, including pH and the presence of various endogenous molecules, can influence the stability and degradation pathways of metronidazole and its metabolites. However, the formation of N-(2-hydroxyethyl)oxamic acid is predominantly linked to the initial reductive step, which is largely enzymatically driven by the microbiota. nih.gov The subsequent fragmentation of the imidazole ring, leading to the final oxamic acid derivative, can be considered a result of the inherent instability of the reduced intermediates. oup.com

Comparative Analysis of Metabolic Routes Leading to Oxamic Acid Derivatives

The formation of oxamic acid derivatives is a common feature in the metabolism of several nitroimidazole compounds, though the specific side chains attached to the oxamic acid moiety will differ depending on the structure of the parent drug. For instance, the metabolism of metronidazole yields N-(2-hydroxyethyl)oxamic acid due to the presence of a hydroxyethyl (B10761427) side chain. nih.govtandfonline.com

In contrast, the metabolism of another nitroimidazole, misonidazole, results in the formation of acetic acid derivatives and urea (B33335) following the initial reduction of the nitro group. tandfonline.com This highlights that while the initial reductive activation of the nitro group is a common pathway, the subsequent fragmentation of the imidazole ring and the nature of the final metabolites can vary depending on the specific substituents on the nitroimidazole ring. tandfonline.combmj.com

Table 2: Comparison of Metabolic Products from Nitroimidazoles

Precursor CompoundKey Metabolic PathwayPrimary Metabolites
MetronidazoleReductive metabolism by gut microbiotaN-(2-Hydroxyethyl)oxamic acid, Acetamide nih.govtandfonline.com
MisonidazoleReductive metabolism by gut microbiotaAcetic acid derivatives, Urea tandfonline.com
MetronidazoleOxidative metabolism by host (liver)1-(2-hydroxy-ethyl)-2-hydroxy methyl-5-nitroimidazole (hydroxy metabolite), Acetic acid metabolite drugbank.comfda.govfda.gov

Advanced Analytical Methodologies for Research on Hydroxyethyloxamic Acid

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components within a mixture. researchgate.net For hydroxyethyloxamic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play crucial roles, each suited for different aspects of its analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Separation

HPLC is a cornerstone technique for the separation and quantification of non-volatile compounds like this compound in various matrices. researchgate.net The development of a robust HPLC method involves a systematic approach to select and optimize several key parameters to achieve the desired separation efficiency, peak shape, and analysis time. researchgate.netopenaccessjournals.com

Method Development:

The initial step in HPLC method development is the selection of appropriate chromatographic conditions. openaccessjournals.com This includes choosing a suitable stationary phase (column), mobile phase, and detection method. For a polar compound like this compound, a reversed-phase column, such as a C18 column, is often a good starting point. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. researchgate.netanalis.com.my

A systematic approach to method development might involve screening different columns and mobile phase compositions to find the optimal conditions. lcms.cz Gradient elution, where the mobile phase composition is changed over the course of the analysis, is frequently employed for complex samples to ensure good separation of all components. researchgate.netconicet.gov.ar

Optimization:

Once initial separation is achieved, the method is optimized to enhance performance. researchgate.net Optimization strategies focus on fine-tuning parameters such as the mobile phase gradient, flow rate, and column temperature. analis.com.my For instance, adjusting the gradient profile can improve the resolution between closely eluting peaks. Modifying the flow rate can affect both analysis time and separation efficiency. conicet.gov.ar Column temperature is another critical parameter that can influence viscosity, and consequently, the backpressure and selectivity of the separation. analis.com.my The goal of optimization is to achieve a balance between resolution, sensitivity, and run time. lcms.czresearchgate.net

Below is a table summarizing typical parameters considered during HPLC method development and optimization for a compound like this compound.

ParameterOptions/VariablesGoal
Stationary Phase (Column) C18, C8, Phenyl-Hexyl, Core-shellAchieve good retention and peak shape. openaccessjournals.comconicet.gov.ar
Mobile Phase Water, Acetonitrile, Methanol with pH modifiers (e.g., Formic Acid)Elute the analyte with good resolution. researchgate.net
Elution Mode Isocratic or GradientSeparate complex mixtures effectively. researchgate.net
Flow Rate 0.5 - 2.0 mL/minOptimize analysis time and efficiency. conicet.gov.ar
Column Temperature 25 - 50 °CImprove peak shape and reduce backpressure. analis.com.my
Detection UV-Vis, Mass Spectrometry (MS)Ensure sensitive and specific detection. openaccessjournals.com

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since this compound is a non-volatile compound due to its polar functional groups (hydroxyl and carboxylic acid), direct analysis by GC is not feasible. libretexts.org Therefore, a crucial step for GC analysis is derivatization, a process that converts the non-volatile analyte into a volatile derivative. libretexts.orgresearchgate.net

Derivatization:

The primary goal of derivatization is to increase the volatility and thermal stability of this compound. libretexts.org Common derivatization methods for compounds containing hydroxyl and carboxylic acid groups include silylation, acylation, and esterification. libretexts.org

Silylation: This is one of the most widely used derivatization techniques in GC. libretexts.org It involves replacing the active hydrogen in the hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. The resulting TMS derivatives are significantly more volatile and thermally stable. libretexts.org

Esterification: This method specifically targets the carboxylic acid group, converting it into an ester. This is often followed by another derivatization step to cap the hydroxyl group. libretexts.org

The choice of derivatizing agent and reaction conditions is critical for achieving complete and reproducible derivatization. researchgate.net

GC Analysis:

Once derivatized, the volatile derivative of this compound can be separated and quantified using GC. The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase. The choice of detector depends on the required sensitivity and selectivity. A flame ionization detector (FID) is a common general-purpose detector, while a mass spectrometer (MS) offers higher selectivity and structural information. nih.gov

The table below outlines the general workflow for GC analysis of this compound.

StepDescriptionCommon Reagents/Conditions
1. Derivatization Convert non-volatile this compound to a volatile derivative.Silylating agents (e.g., BSTFA, TMCS), Acylating agents. libretexts.org
2. GC Separation Separate the derivative from other components in the sample.Capillary column (e.g., DB-5ms), Temperature programming.
3. Detection Detect and quantify the separated derivative.Flame Ionization Detector (FID), Mass Spectrometer (MS). nih.gov

Mass Spectrometric Characterization in Complex Matrices

Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of compounds in complex biological and environmental samples. nih.gov When coupled with chromatographic techniques, it provides a high degree of sensitivity and selectivity.

HPLC-MS/MS for Detection and Quantification in Research Samples

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the targeted analysis of compounds in complex matrices. frontiersin.organnlabmed.org It combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.com

Methodology:

In an HPLC-MS/MS experiment, the sample is first injected into the HPLC system, where this compound is separated from other components. nih.gov The eluent from the HPLC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the analyte. frontiersin.org

The tandem mass spectrometer, typically a triple quadrupole or a QTRAP system, is operated in multiple reaction monitoring (MRM) mode. mdpi.com In this mode, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of this compound). This ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor for a specific product ion that is characteristic of the analyte. This precursor-to-product ion transition is highly specific to the target compound, minimizing interference from the matrix and ensuring accurate quantification. nih.gov

The development of an HPLC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters, including the selection of precursor and product ions and the optimization of collision energy. frontiersin.org The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it compensates for matrix effects and variations in instrument response. annlabmed.orgnih.gov

A typical workflow for HPLC-MS/MS analysis is presented in the table below.

StepDescriptionKey Parameters
1. Sample Preparation Extraction of the analyte from the matrix (e.g., urine, plasma).Solid-phase extraction (SPE), liquid-liquid extraction (LLE). nih.govnih.gov
2. HPLC Separation Chromatographic separation of the analyte from interferences.Column type, mobile phase composition, gradient. nih.gov
3. Ionization Generation of ions from the analyte.Electrospray Ionization (ESI) positive or negative mode. frontiersin.org
4. MS/MS Detection Selective detection and quantification using MRM.Precursor ion, product ion, collision energy. nih.gov
5. Data Analysis Quantification based on the peak area ratio of the analyte to the internal standard.Calibration curve. annlabmed.org

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) has become a vital tool in metabolite profiling and the identification of unknown compounds. nih.gov Instruments such as time-of-flight (TOF) and Orbitrap mass spectrometers provide highly accurate mass measurements, which are crucial for determining the elemental composition of an ion. nih.govnih.gov

Metabolite Profiling:

In the context of this compound research, HRMS can be used to perform non-targeted analysis of research samples to identify potential metabolites. nih.gov This approach involves acquiring full-scan mass spectra with high mass accuracy. nih.gov The resulting data can then be mined to look for mass shifts corresponding to common metabolic transformations (e.g., oxidation, conjugation).

The high resolving power of these instruments allows for the separation of ions with very similar mass-to-charge ratios, which is essential when analyzing complex biological matrices. researchgate.net This capability helps in distinguishing the target analyte or its metabolites from endogenous interferences. researchgate.net

Structure Elucidation:

Accurate mass measurements of both the precursor and fragment ions, obtained through HRMS/MS experiments, provide valuable information for the structural elucidation of unknown metabolites. nih.gov By combining the elemental composition derived from the accurate mass with the fragmentation pattern, researchers can propose and confirm the structures of novel metabolites of this compound. This approach is particularly powerful for identifying unexpected metabolites or degradation products that would be missed by a targeted MS/MS approach. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. springernature.comnih.gov It provides detailed information about the chemical environment of each atom in a molecule. mdpi.com

One-Dimensional (1D) NMR:

The most common NMR experiments are one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR.

¹H NMR: Provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons of each type (integration). mdpi.com For this compound, ¹H NMR would show distinct signals for the protons on the ethyl group and potentially the hydroxyl proton, depending on the solvent and experimental conditions.

¹³C NMR: Shows the number of different types of carbon atoms in a molecule and their chemical environment. This technique is particularly useful for identifying the carbon skeleton of a compound.

Two-Dimensional (2D) NMR:

For more complex structures or for unambiguous assignment of all signals, two-dimensional (2D) NMR experiments are employed. mdpi.com These experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for piecing together the molecular structure.

The combination of 1D and 2D NMR data allows for the complete and unambiguous determination of the chemical structure of this compound and its potential metabolites or degradation products in a research setting. springernature.comresearchgate.net

The table below lists the key NMR experiments and the structural information they provide.

NMR ExperimentInformation Provided
¹H NMR Number, chemical environment, and connectivity of protons. mdpi.com
¹³C NMR Number and chemical environment of carbon atoms. nih.gov
COSY ¹H-¹H spin-spin coupling correlations. mdpi.com
HSQC Direct ¹H-¹³C correlations. mdpi.com
HMBC Long-range ¹H-¹³C correlations (2-3 bonds). mdpi.com

Spectrophotometric and Spectrofluorometric Analytical Approaches

Spectrophotometric and spectrofluorometric methods offer valuable analytical tools for the quantification of specific compounds. These techniques rely on the interaction of molecules with electromagnetic radiation, specifically the absorption of ultraviolet-visible (UV-Vis) light or the emission of light (fluorescence) after excitation. For a molecule like this compound, which likely lacks a strong native chromophore or fluorophore, direct analysis can be challenging. However, these analytical approaches, often involving chemical derivatization, can be adapted for its determination.

Spectrophotometry in the UV-Vis region measures the amount of light absorbed by a sample at a specific wavelength. libretexts.org The absorbance is directly proportional to the concentration of the analyte in the solution, a principle described by the Beer-Lambert law. While direct UV-Vis analysis of this compound may have limitations due to its chemical structure, related N-substituted oxamic acid derivatives have been characterized using this method, showing absorbance in the 250–300 nm range. This suggests that direct measurement, while potentially lacking high sensitivity, could be explored for preliminary characterization.

To enhance sensitivity and selectivity, derivatization is a common strategy. researchgate.netbioline.org.br This involves reacting the target analyte with a reagent to create a new compound (a derivative) that has strong UV-Vis absorbing properties. For this compound, the carboxylic acid functional group is a prime target for such reactions.

Spectrofluorometry is an inherently more sensitive and selective technique than spectrophotometry. mdpi.com It measures the fluorescence intensity of a compound, which is the light emitted by a substance after it has absorbed light. nih.gov Since this compound is not natively fluorescent, spectrofluorometric analysis necessitates derivatization with a fluorescent tag, or fluorophore. nih.govthermofisher.com This approach can provide very low detection limits. nih.govcapes.gov.br

The primary strategies for applying these techniques to this compound research would involve either indirect methods or, more commonly, derivatization to introduce a chromophore or fluorophore. The choice of method would depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Research Findings

Detailed research focusing specifically on the spectrophotometric and spectrofluorometric analysis of this compound is not extensively documented in publicly available literature. However, the principles of these techniques are widely applied to structurally similar compounds, particularly small organic acids and carboxylic acids. rsc.orgresearchgate.netusp.br The findings from these related studies provide a strong foundation for developing and validating analytical methods for this compound.

For spectrophotometric analysis, derivatization of the carboxylic acid group is a well-established approach. researchgate.net For instance, a method for determining oxalic acid involves a chemical derivatization where the carboxylic acid facilitates a reaction that ultimately produces a colored diazonium salt, which can be measured spectrophotometrically at a specific wavelength. researchgate.net Another approach involves the formation of a colored complex with a metal ion, such as the reaction of hydroxamic acids with ferric (III) chloride to produce a reddish-brown complex that can be quantified. researchgate.netresearchgate.net

For spectrofluorometric analysis, derivatization of the carboxylic acid group with a fluorescent labeling reagent is a common and highly sensitive method. nih.gov Numerous reagents are available that react with carboxylic acids to form highly fluorescent esters. thermofisher.comcapes.gov.br For example, 1-pyrenemethylamine can be used to derivatize carboxylic acids, allowing for detection at femtomole levels. nih.gov The fluorescence of the resulting derivative is then measured at specific excitation and emission wavelengths, providing a quantitative measure of the original analyte concentration. nih.govwalshmedicalmedia.com

The development of such methods for this compound would require optimization of reaction conditions, such as pH, temperature, reaction time, and reagent concentration, to ensure complete and reproducible derivatization. nih.govmdpi.com

Table 1: Potential Derivatization Strategies for Spectrophotometric and Spectrofluorometric Analysis of this compound

Functional Group TargetedAnalytical MethodDerivatization PrinciplePotential Reagent ClassResulting ProductDetection Wavelength (nm)
Carboxylic AcidSpectrophotometryFormation of a colored complexFerric Chloride (FeCl₃)Iron-hydroxamate complex~513
Carboxylic AcidSpectrophotometryFormation of a colored diazo compoundDiazotization reagents (e.g., involving sulfanilamide (B372717) and α-naphthylamine)Azo dye~482
Carboxylic AcidSpectrofluorometryAttachment of a fluorescent tagCoumarin analogues (e.g., bromomethylcoumarins)Fluorescent esterEx/Em values vary by reagent
Carboxylic AcidSpectrofluorometryAttachment of a fluorescent tagPyrene-based reagents (e.g., 1-pyrenemethylamine)Fluorescent esterEx/Em values vary by reagent
Carboxylic AcidSpectrofluorometryAttachment of a fluorescent tagNaphthalimide derivativesFluorescent imideEx: ~259, Em: ~394

Note: The detection wavelengths are illustrative and based on methods for analogous compounds. Actual values for this compound derivatives would need to be determined experimentally.

Table 2: Comparison of Potential Analytical Approaches

Analytical ApproachPrincipleAdvantagesDisadvantagesPotential Applicability for this compound
Direct UV-Vis Spectrophotometry Measurement of native absorbance of UV light.Simple, rapid, no sample preparation with reagents.Low sensitivity and selectivity for compounds without strong chromophores.Potentially suitable for preliminary characterization or analysis of pure, high-concentration samples.
Derivatization-UV-Vis Spectrophotometry Chemical reaction to attach a chromophore, followed by absorbance measurement.Improved sensitivity and selectivity compared to direct analysis; uses common instrumentation.Requires additional sample preparation steps (derivatization); optimization of reaction conditions needed.A robust and widely applicable method for quantification in various research settings.
Derivatization-Spectrofluorometry Chemical reaction to attach a fluorophore, followed by fluorescence measurement.Very high sensitivity and selectivity; low detection limits.Derivatization can be complex; potential for fluorescence quenching from matrix components.Ideal for trace-level analysis and when high sensitivity is required, such as in biological samples.

Computational and Theoretical Chemistry Studies of Hydroxyethyloxamic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as hydroxyethyloxamic acid, in the absence of environmental effects. These methods, including Density Functional Theory (DFT) and ab initio calculations, provide deep insights into the molecule's geometry, stability, and electronic characteristics.

Conformation and Tautomerism Analysis

The structural flexibility of this compound arises from the rotational freedom around several single bonds, leading to various conformers. Additionally, the presence of amide and carboxylic acid groups allows for the existence of different tautomeric forms.

Conformational Isomers: The primary sources of conformational isomerism in this compound are the rotations around the C-C single bond of the oxamic acid moiety, the C-N amide bond, and the C-C and C-O bonds of the hydroxyethyl (B10761427) group. Computational studies on the parent compound, oxamic acid, have shown that planar conformations are generally favored due to conjugation effects. researchgate.net For this compound, the most stable conformers are likely to be those that maximize intramolecular hydrogen bonding, for instance, between the hydroxyl hydrogen and one of the carbonyl oxygens, or between the amide hydrogen and the carboxylic acid oxygen.

Tautomeric Forms: Amide-iminol tautomerism is a key consideration for oxamic acids. researchgate.net this compound can exist in an amide form and an iminol (or enol) form. Quantum chemical calculations on oxamic acid have demonstrated that the amide form is significantly more stable than the iminol form. researchgate.net This preference is expected to hold for this compound, as the amide group is generally more stable than the iminol group.

A systematic computational search would typically involve optimizing the geometry of all plausible conformers and tautomers to determine their relative energies. An illustrative data table of such hypothetical relative energies, based on typical findings for similar molecules, is presented below.

Table 1: Hypothetical Relative Energies of this compound Conformers and Tautomers This table is illustrative and based on general principles and data from analogous compounds. Actual values would require specific calculations for this compound.

IsomerDescriptionHypothetical Relative Gibbs Free Energy (kcal/mol)
Amide-Conformer 1Planar, with intramolecular H-bond between -OH and amide C=O0.00
Amide-Conformer 2Planar, with intramolecular H-bond between amide N-H and carboxylic C=O1.5
Amide-Conformer 3Non-planar (rotated ethyl group)3.2
Iminol-Tautomer 1Z-iminol form12.5
Iminol-Tautomer 2E-iminol form14.8

Frontier Orbital Theory Applications

Frontier orbital theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the non-bonding orbitals of the oxygen atoms and the nitrogen atom. frontiersin.org The LUMO is likely to be a π* anti-bonding orbital distributed over the two carbonyl groups. frontiersin.org A smaller HOMO-LUMO gap suggests higher reactivity. Computational methods can precisely calculate the energies of these orbitals and visualize their spatial distribution. researchgate.netchemrevlett.com

Table 2: Hypothetical Frontier Orbital Energies for this compound This table is illustrative. The values are typical for similar organic molecules and would need to be confirmed by specific quantum chemical calculations.

ParameterHypothetical Value (eV)Significance
EHOMO-9.5Electron-donating ability
ELUMO-1.2Electron-accepting ability
HOMO-LUMO Gap (ΔE)8.3Kinetic stability and chemical reactivity

Reaction Mechanism Simulations and Energetic Profiling

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, and the transition states that connect them.

Transition State Analysis for Synthetic Pathways and Transformations

A known transformation for oxamic acids is oxidative decarboxylation to generate carbamoyl (B1232498) radicals. researchgate.net A similar reaction could be hypothesized for this compound. Transition state theory is used to locate the saddle point on the potential energy surface that corresponds to the transition state of a reaction. acs.org By calculating the energy of this transition state relative to the reactants, the activation energy (Ea) can be determined, which is a key factor governing the reaction rate. For the synthesis of this compound, which can be formed from the reduction of metronidazole (B1676534), computational methods could be employed to model the reductive cleavage of the metronidazole side chain. aip.org

Table 3: Hypothetical Energetics for a Postulated Decarboxylation of this compound This table is for illustrative purposes. Activation and reaction energies are highly dependent on the specific reaction and computational method.

Reaction ParameterHypothetical Value (kcal/mol)
Activation Energy (Ea)+25
Enthalpy of Reaction (ΔH)-10

Solvent Effects on Reaction Dynamics

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including individual solvent molecules in the calculation. aip.org For this compound, which is a polar and hydrogen-bonding molecule, explicit solvent models (e.g., using water molecules) would be crucial for accurately capturing the specific hydrogen-bonding interactions that can stabilize or destabilize reactants, products, and transition states.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing detailed information about their interactions with their environment, such as solvent molecules. An MD simulation of this compound in a water box would reveal the structure of its hydration shell.

By analyzing the trajectories of the atoms, one can calculate radial distribution functions (RDFs) for the atoms of water around the functional groups of this compound (e.g., the carbonyl oxygens, amide hydrogen, hydroxyl group). aip.orgscispace.com The positions of the peaks in the RDFs indicate the distances at which the solvent molecules are most likely to be found, and integrating the RDFs gives the coordination number, or the number of solvent molecules in the first solvation shell. These simulations would also provide insights into the dynamics of hydrogen bond formation and breaking between this compound and water.

Table 4: Illustrative Parameters for an MD Simulation of this compound in Water This table presents typical parameters used in setting up a molecular dynamics simulation.

ParameterTypical Value/Method
Force FieldCHARMM, AMBER, or OPLS
Water ModelTIP3P or SPC/E
Simulation BoxCubic, with periodic boundary conditions
EnsembleNPT (constant Number of particles, Pressure, and Temperature)
Temperature298 K (25 °C)
Pressure1 atm
Simulation Time10-100 nanoseconds

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org For analogues of this compound, these models can be instrumental in predicting their behavior and guiding the design of new molecules with desired characteristics.

Detailed Research Findings

Research into the QSAR and QSPR of oxamic acid derivatives, which are structurally related to this compound, has identified key molecular descriptors that influence their activity and properties. These studies, while not directly on this compound analogues, provide a strong foundation for understanding which structural features are likely to be important.

A significant area of investigation has been the metabolism of substituted anilines, which can lead to the formation of N-aryloxanilic acids. A study on this biotransformation pathway revealed that electronic descriptors are crucial for predicting whether an aniline (B41778) will be N-acetylated and subsequently form an oxanilic acid. nih.gov The partial atomic charge on the amine nitrogen was identified as the most critical parameter for predicting N-acetylation. nih.gov Furthermore, the susceptibility of the aromatic carbon at the para position to the amino group to nucleophilic attack was a key determinant for the subsequent formation of the oxanilic acid metabolite. nih.gov This suggests that for analogues of this compound with aromatic substitutions, electronic properties will be a major factor in their metabolic fate and potential biological activity.

In a different application, QSAR models have been developed for ethyl oxanilates investigated as chemical hybridizing agents in plants. nih.gov This study demonstrated the importance of both steric and hydrophobic parameters. The Swain-Lupton field constant (Fp), which describes the field effect of a substituent, was directly correlated with the biological activity, indicating that electronic effects through space are significant. nih.gov The hydrophobic parameter, π value, was also found to be a guiding principle for selectivity. nih.gov The models suggested that increased steric bulk at the 4-position of the phenyl ring enhances activity. nih.gov These findings imply that for this compound analogues, modifications that alter the electronic distribution and hydrophobicity of the molecule are likely to have a substantial impact on their biological function.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), have been applied to 2-(oxalylamino)benzoic acid derivatives, which share the oxamic acid core, to model their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). researchgate.net 3D-QSAR models consider the spatial arrangement of molecular properties (steric and electrostatic fields) and can provide detailed insights into the ligand-receptor interactions. researchgate.net The successful application of CoMFA to these related compounds indicates that similar 3D-QSAR approaches would be valuable for understanding the structure-activity relationships of this compound analogues, particularly for target-specific activities.

While direct QSPR studies on a series of this compound analogues are not extensively reported, a machine learning model was developed to estimate the Henry's Law Constant (HLC) for a large set of organic compounds, which included N-(2-hydroxyethyl)oxamic acid. rsc.org This highlights the potential of using computational models to predict important environmental and physicochemical properties of such compounds.

The following interactive data tables illustrate the types of descriptors and data that would be relevant in QSAR/QSPR studies of this compound analogues, based on the findings from related compound series.

Table 1: Hypothetical QSAR Data for this compound Analogues Targeting a Specific Enzyme

This table showcases potential data for a QSAR study, including electronic and hydrophobic descriptors that have been shown to be important for related oxamic acid derivatives. nih.govnih.gov

Compound IDAnalogue Structure (Modification on Hydroxyethyl Group)pIC50 (Experimental Activity)Partial Charge on Amide NitrogenLogP (Hydrophobicity)
HEA-01-CH2CH2OH (this compound)5.2-0.65-1.5
HEA-02-CH2CH2OCH35.5-0.63-1.1
HEA-03-CH2CH2F5.8-0.68-1.0
HEA-04-CH2CH2Cl6.1-0.69-0.7
HEA-05-CH2CH34.9-0.61-0.5
HEA-06-CH2CF36.5-0.72-0.2

Table 2: Hypothetical QSPR Data for Predicting a Physicochemical Property of this compound Analogues

This table illustrates the use of topological and constitutional descriptors in a QSPR model, for instance, to predict a property like the Henry's Law Constant. rsc.org

Compound IDAnalogue Structure (Modification on Oxalic Acid Moiety)Predicted Henry's Law Constant (atm·m³/mol)Molecular Weight ( g/mol )Number of Rotatable Bonds
HEA-07N-(2-hydroxyethyl)oxamic acid6.70 x 10⁻³133.103
HEA-08N-(2-hydroxyethyl)methyloxamide5.20 x 10⁻³147.134
HEA-09N-(2-hydroxyethyl)dimethyloxamide4.10 x 10⁻³161.164
HEA-10N-(2-hydroxyethyl)-N'-methyloxamide4.80 x 10⁻³147.134
HEA-11N,N'-bis(2-hydroxyethyl)oxamide3.63 x 10⁻³176.175

Exploration of Biochemical Interactions of Hydroxyethyloxamic Acid in Vitro/mechanistic Focus

Enzyme Inhibition and Modulation Studies In Vitro

Detailed in vitro studies focusing specifically on the inhibitory or modulatory effects of isolated Hydroxyethyloxamic acid on various enzymes are not extensively documented in publicly available scientific literature. While the broader class of hydroxamic acids has been investigated for enzyme inhibition, this data is not specific to this compound. drugbank.com

Potential for Interaction with Specific Protein Active Sites

While direct evidence from in vitro studies with purified enzymes is scarce, some research on metronidazole (B1676534) metabolism provides indirect clues. An enzymatic model using xanthine (B1682287) oxidase has been shown to produce N-(2-hydroxyethyl)-oxamic acid from metronidazole, suggesting an interaction with the enzyme's active site during the metabolic process. oup.com However, this does not confirm this compound itself as an inhibitor or modulator of xanthine oxidase or other enzymes. Some metabolites of metronidazole, including this compound, are suggested to have the potential to damage the DNA of replicating organisms, which implies an interaction with enzymes involved in DNA replication and maintenance, although the specific mechanisms and direct enzyme targets have not been fully elucidated for this compound itself. drugbank.comeuropeanreview.org

Interaction with Biomimetic Systems

There is a notable absence of published research investigating the interactions of this compound with biomimetic systems. Such systems, which can include artificial cell membranes (e.g., liposomes or bicelles) or other simplified biological models, are instrumental in understanding how a compound might behave in a complex biological environment. Studies in this area would be necessary to elucidate its membrane permeability, potential for membrane disruption, and other biophysical interaction parameters.

Future Research Directions and Unexplored Academic Avenues

Development of Novel Synthetic Routes for Advanced Materials Science Applications

While Hydroxyethyloxamic acid is recognized as a metabolic byproduct, dedicated synthetic routes for its production, particularly for applications in materials science, remain underdeveloped. Future research could focus on developing efficient and scalable syntheses of this compound and its derivatives. These novel synthetic methods would be crucial for exploring its potential as a building block or ligand in the creation of advanced materials. For instance, its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, could be exploited in the synthesis of novel polymers or coordination complexes with unique properties. Research in this area could draw inspiration from the synthesis of other oxamic acid derivatives which have been utilized as ligands in the formation of metal complexes for catalysis and material science.

Investigation of this compound as a Scaffold for Catalytic Systems

The molecular architecture of this compound, featuring strategically placed functional groups, suggests its potential as a scaffold for the development of novel catalytic systems. The hydroxyl and carboxylic acid moieties can serve as anchor points for the attachment of catalytically active metal centers or organic functional groups. This approach aligns with the growing interest in using organic molecules as scaffolds to pre-organize catalytic groups, mimicking the efficiency of natural enzymes. nih.gov Future studies could explore the synthesis of this compound-based ligands and their coordination to various transition metals. The resulting complexes could then be evaluated for their catalytic activity in a range of organic transformations. The principles of DNA-scaffolded synergistic catalysis, where a scaffold is used to hold co-catalysts in proximity to enhance reaction rates, could provide a conceptual framework for this research. nih.gov

Expanding Analytical Capabilities for Environmental and Biological Research Matrices

The detection of this compound in various matrices is crucial for both environmental monitoring and biomedical research. While methods for its detection in urine and other biological samples have been reported, there is a need to develop more sensitive and robust analytical techniques for a wider range of environmental and biological matrices. nih.govresearchgate.net Future research could focus on the development of advanced analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), for the trace-level quantification of this compound. researchgate.net The challenges associated with matrix effects in environmental and biological samples, which can interfere with accurate quantification, need to be addressed. chromatographyonline.com Developing methods that can overcome these challenges will be essential for accurately assessing the environmental fate and biological significance of this compound. chromatographyonline.com

Design and Synthesis of Chemically Modified this compound Analogues for Probing Biochemical Pathways

The synthesis of chemically modified analogues of this compound represents a promising strategy for investigating its role in biochemical pathways. By systematically altering the structure of the molecule, for example, by introducing isotopic labels or functional groups that act as biochemical probes, researchers could gain valuable insights into its interactions with biological systems. For instance, deuterated analogues could be synthesized to study its metabolic fate and the kinetic isotope effect on its formation. uobaghdad.edu.iqresearchgate.net Furthermore, the synthesis of analogues with fluorescent or photoaffinity labels could enable the identification of its potential binding partners and cellular targets. This approach has been successfully employed for other classes of molecules to elucidate their mechanisms of action and could be similarly applied to unravel the biological significance of this compound beyond its role as a simple metabolite. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.